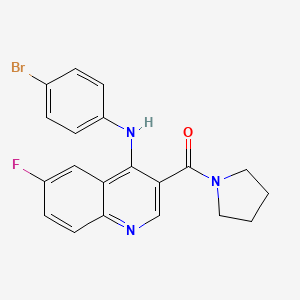

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

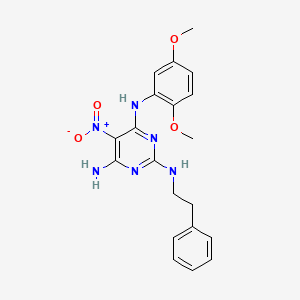

“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a complex organic compound. It contains a benzyl group attached to a tetrahydroquinoline ring, which is further connected to a thiophene sulfonamide group . The compound is likely to be a part of the nitrogen-rich heterocyclic compounds, which constitute a major portion of naturally occurring and biologically active compounds .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions . A similar compound, 2-oxo-1,2,3,4-tetrahydropyrimidines, has been synthesized through the Biginelli reaction, which involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . The synthesis process involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst .科学的研究の応用

Antioxidant and Fluorescent Properties

Research involving 1,4-benzoquinone linked N-formyl derivatives, closely related to the structure of the specified compound, has highlighted their potential in exhibiting antioxidant activity and fluorescent properties. This investigation provides insights into the multifunctional applications of such compounds, suggesting their utility in biochemical assays and possibly in the development of therapeutic agents with antioxidant capabilities (Ramya et al., 2017).

Inhibitory Activity on Enzymes

The inhibitory effects of tetrahydroisoquinoline derivatives on phenylethanolamine N-methyltransferase (PNMT) highlight another significant area of research. Such compounds are studied for their potential in modulating epinephrine biosynthesis, which can be critical in developing treatments for disorders associated with catecholamine synthesis (Blank et al., 1980).

Diuretic and Antihypertensive Agents

A series of N-substituted benzene sulfonamide derivatives have been evaluated for their diuretic and antihypertensive activities. Such research underscores the potential of sulfonamide derivatives in managing conditions like hypertension, offering a foundation for the development of new therapeutic agents (Rahman et al., 2014).

Synthesis of Heterocycles and Catalysis

The chemical reactivity of sulfonamides has been harnessed in synthesizing heterocyclic compounds, such as tetrahydroquinolines and indolines, through reactions with benzynes. This research area is pivotal for the synthesis of complex molecules that can serve as key intermediates in pharmaceutical synthesis (Wang et al., 2018).

Carbonic Anhydrase Inhibitors

The exploration of aromatic sulfonamide derivatives as inhibitors of carbonic anhydrase isoenzymes is a notable application, given the role of these enzymes in physiological processes such as respiration and ion transport. Such inhibitors have potential therapeutic applications in conditions like glaucoma and edema (Supuran et al., 2013).

特性

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-19-11-8-16-13-17(21-27(24,25)20-7-4-12-26-20)9-10-18(16)22(19)14-15-5-2-1-3-6-15/h1-7,9-10,12-13,21H,8,11,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMKNZZLUMTVEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2974948.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2974949.png)

![2-((5-methyl-1H-benzo[d]imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2974950.png)

![N-(2,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2974954.png)

![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974960.png)

![5-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2974961.png)

![N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2974963.png)

![N-(4-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2974965.png)